6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-10-7-5(6(9)13)2-11-12(7)3-4/h1-3H,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSRBNENJIRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Carboxamide Functionalization
The 3-carboxamide group is introduced via hydrolysis and amidation of ester intermediates. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1243249-99-1) serves as a key precursor. Hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) yields the carboxylic acid, which is subsequently treated with ammonium chloride or primary amines in the presence of coupling agents (e.g., HATU, EDC) to form the carboxamide.
Table 1: Comparison of Amidation Methods
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₃, HATU, DIPEA | DMF | 25 | 78 |
| NH₄Cl, EDC, HOBt | THF | 40 | 82 |
| NH₂Me, DCC, DMAP | CH₂Cl₂ | 0–25 | 65 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclocondensation steps, while protic solvents (ethanol, water) improve yields in hydrolysis. For bromination, dichloromethane or acetonitrile minimizes side reactions. Elevated temperatures (80–120°C) are critical for ring closure but require careful control to prevent decomposition.
Catalytic Systems
Lewis acids (e.g., ZnCl₂, FeCl₃) accelerate cyclocondensation by activating carbonyl groups. In contrast, bromination benefits from radical initiators (e.g., AIBN) when using NBS.
Industrial-Scale Production
Scaling up laboratory synthesis necessitates:
-
Continuous Flow Reactors : To maintain precise temperature control during exothermic bromination.
-
Crystallization Techniques : Anti-solvent addition (e.g., water into ethanol) purifies the final product with >98% purity.
-
Waste Management : Bromine scavengers (e.g., Na₂S₂O₃) neutralize residual reagents, ensuring environmental compliance.
Characterization and Quality Control
Critical analytical data include:
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Anticancer Activity
- 2-((2,4-Dimethoxyphenyl)amino)-5,7-diphenyl derivative (7a): Demonstrated 48.5% mean growth inhibition across NCI-60 cancer cell lines, outperforming analogs with smaller substituents (e.g., methyl or ethyl groups) .
- glutamicum, highlighting selectivity influenced by trifluoromethyl and imidazole groups .
Enzyme Inhibition
- 7-Oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (2a) : PDE2 inhibitor with IC₅₀ = 1.82 ± 0.29 μM. The phenyl group at position 5 and phenethylamide at position 3 enhance hydrophobic interactions .
- c-Src kinase inhibitor 7f: Selective inhibition (IC₅₀ < 100 nM) attributed to 3,5-dimethoxyphenylamino and methyl groups, which improve CNS penetration .
Biological Activity
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its pyrazolo[1,5-a]pyrimidine core structure. The bromine atom at the 6-position allows for various substitution reactions, which can lead to derivatives with enhanced biological properties. The compound's structure facilitates interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. This mechanism underpins its potential therapeutic applications in various diseases.
Anticancer Activity
Research indicates that derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, one study reported that certain derivatives displayed mean growth inhibition (GI%) of up to 112.34% against kidney carcinoma cell lines (RFX 393) and notable activity against lung carcinoma cell lines (HOP-92 and NCI-H460) .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | GI (%) |
|---|---|---|
| 6d | RFX 393 | 84.17 |
| 6p | HOP-92 | 71.8 |
| 6q | NCI-H460 | 66.12 |
Enzymatic Inhibition
The compound has also shown promise as an inhibitor of various enzymes. A study evaluated its inhibitory activity against α-glucosidase and found that several synthesized derivatives exhibited IC50 values ranging from 15.2 µM to 201.3 µM, significantly lower than the reference drug acarbose (IC50 = 750 µM) . This suggests a strong potential for managing conditions like diabetes through enzyme inhibition.
Table 2: α-Glucosidase Inhibition
| Compound | IC50 (µM) |
|---|---|
| 3d | 15.2 ± 0.4 |
| 3a | 201.3 ± 4.2 |
| Acarbose | 750 ± 1.5 |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored as well. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of various microbial strains, showcasing their potential as antimicrobial agents .
Case Studies
Several studies have illustrated the effectiveness of this compound in different biological contexts:
- Anticancer Study : A series of novel derivatives were synthesized and tested against multiple cancer cell lines, demonstrating potent inhibitory effects on cell proliferation and induction of apoptosis .
- Enzyme Inhibition Study : A targeted synthesis approach led to the development of highly substituted derivatives that were evaluated for their α-glucosidase inhibitory activities, highlighting the relationship between structural modifications and biological efficacy .
Q & A
Q. What are the optimal synthetic routes for 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-biselectrophiles (e.g., β-enaminones, alkoxymethylene derivatives). Microwave-assisted methods significantly enhance reaction efficiency, reducing time and improving yields (e.g., from 24 hours to 30 minutes under controlled irradiation) . Base selection (e.g., KOtBu or NaH) is critical for deprotonation and cyclization. For purity, chromatographic purification (e.g., silica gel column) and recrystallization (using ethanol/DMF mixtures) are recommended .
Q. Which analytical techniques are essential for characterizing this compound, and how should data discrepancies be resolved?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography for unambiguous structural elucidation when crystalline derivatives are obtainable . Discrepancies in spectral data (e.g., unexpected coupling patterns) should be addressed via comparative analysis with synthetic intermediates or computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
Standard assays include:
- Kinase inhibition profiling (e.g., PI3K/mTOR pathways) using fluorescence-based ADP-Glo™ assays .
- Antiproliferative activity via MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) .
- Cellular uptake studies with LC-MS/MS to correlate structure with bioavailability .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., bromine, cyclopropyl) influence target binding and selectivity?
The 6-bromo group enhances electrophilicity, facilitating nucleophilic aromatic substitution for further derivatization . Cyclopropyl substituents introduce steric bulk, improving selectivity for hydrophobic binding pockets (e.g., ATP-binding sites in kinases). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict substituent effects on binding affinity . For example, trifluoromethyl groups increase lipophilicity and metabolic stability, as seen in PI3K inhibitors .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies) be systematically resolved?
Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation times). Strategies include:
- Standardized protocols (e.g., CLSI guidelines for cytotoxicity assays).
- Meta-analysis of published data using tools like RevMan to identify outliers.
- Orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) . For example, discrepancies in kinase inhibition profiles may reflect off-target effects, resolvable via kinome-wide screening (e.g., KinomeScan®) .
Q. What methodologies enable efficient post-synthetic modification of the 6-bromo position for SAR studies?
The bromine atom is amenable to:
- Buchwald-Hartwig amination with Pd catalysts (e.g., Pd₂(dba)₃/XPhos) to introduce aryl/heteroaryl amines .
- Sonogashira coupling for alkynylation, enabling click chemistry applications .
- SNAr reactions with thiols or alcohols under basic conditions (e.g., K₂CO₃ in DMF) . Reaction progress should be monitored via TLC or LC-MS to optimize substitution efficiency.
Q. How can computational tools accelerate the design of novel pyrazolo[1,5-a]pyrimidine derivatives with improved pharmacokinetic properties?
Integrate:
- Quantum mechanical calculations (DFT) to predict reactivity and regioselectivity in substitution reactions .
- ADMET prediction software (e.g., SwissADME) to optimize logP, solubility, and CYP450 inhibition profiles .
- Generative AI models (e.g., REINVENT) for de novo design of derivatives with target-specific bioactivity .
Methodological Considerations
- Controlled experiments (e.g., varying temperature, solvent polarity) are critical for optimizing cyclocondensation yields .
- Data validation requires triplicate runs in biological assays to ensure reproducibility .
- Cross-disciplinary collaboration (e.g., chemists with computational biologists) enhances mechanistic insights and innovation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
